molecular formula C12H13NO B176195 2-Amino-2-(naphthalen-2-yl)ethanol CAS No. 153875-87-7

2-Amino-2-(naphthalen-2-yl)ethanol

Cat. No. B176195
M. Wt: 187.24 g/mol
InChI Key: WUEUHTILFFVPQH-UHFFFAOYSA-N
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Description

“2-Amino-2-(naphthalen-2-yl)ethanol” is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is also known as ®-2-Amino-2-(naphthalen-2-yl)ethanol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Amino-2-(naphthalen-2-yl)ethanol” is 1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 . This indicates that the molecule contains a naphthalene ring attached to an ethanolamine group.


Physical And Chemical Properties Analysis

The predicted density of “2-Amino-2-(naphthalen-2-yl)ethanol” is 1.182±0.06 g/cm3, and its predicted boiling point is 392.9±22.0 °C . The compound is a solid at room temperature .

Scientific Research Applications

Fluorescence Derivatisation

2-Amino-2-(naphthalen-2-yl)ethanol has been studied for its potential as a fluorescent derivatising reagent. Derivatives of this compound exhibit strong fluorescence, making them useful in biological assays. For example, fluorescence derivatisation of amino acids using naphthalene-based compounds has been explored, yielding derivatives with strong fluorescence and emission wavelengths suitable for biological assays (Frade et al., 2007).

Enantioseparation in Chromatography

The compound has been used in the enantioseparation of various esters, demonstrating its utility in chromatographic applications. The ability to separate enantiomers of this compound using different mobile phase compositions has been a topic of interest in chromatographic research (Karakurt et al., 2012).

Crystal Structure Analysis

Studies on the crystal structure, Hirshfeld surface analysis, and molecular electronic properties of compounds related to 2-Amino-2-(naphthalen-2-yl)ethanol have been conducted. These studies are important for understanding the intermolecular interactions and stability of crystal structures of such compounds (Subashini et al., 2020).

Selective Fluorescent Sensing

Research has also focused on the development of selective fluorescent sensors using derivatives of this compound. For instance, a study demonstrated the creation of a highly selective fluorescent sensor for aluminum ions in physiological pH ranges, which is significant for applications in cell imaging and metal ion detection (Banerjee et al., 2012).

Antibacterial Studies

The antibacterial properties of metal ion complexes with 2-Amino-2-(naphthalen-2-yl)ethanol derivatives have been examined. These studies are crucial for the development of new antibacterial agents and understanding their mechanisms of action (Al-amery, 2016).

Synthesis of Novel Compounds

Efforts have been made to synthesize new compounds using 2-Amino-2-(naphthalen-2-yl)ethanol derivatives. These synthetic processes are fundamental for the development of new pharmaceuticals and materials (Khalafy et al., 2015).

Metal Ion Binding Studies

Studies have been conducted on the binding selectivity of various derivatives towards different metal ions. These findings are essential for the development of chemosensors and understanding molecular interactions with metal ions (Patil et al., 2017).

Safety And Hazards

The safety data sheet for “2-Amino-2-(naphthalen-2-yl)ethanol” indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling the substance .

properties

IUPAC Name

2-amino-2-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEUHTILFFVPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472125
Record name 2-amino-2-(naphthalen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(naphthalen-2-yl)ethanol

CAS RN

153875-87-7
Record name 2-amino-2-(naphthalen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Pan, L Jia, X Liu, H Ma, W Yang, JB Schwarz - Tetrahedron: Asymmetry, 2011 - Elsevier
A general asymmetric synthesis of phenylglycinols - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full …
Number of citations: 6 www.sciencedirect.com

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